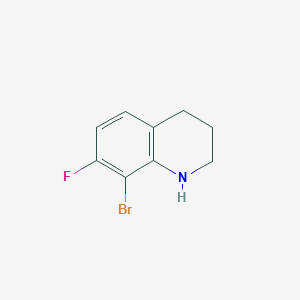
8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline
Vue d'ensemble
Description
8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline (8-BF-THQ) is a synthetic organic compound that has been used in scientific research for its unique properties. It is a member of the quinoline family, which is a group of compounds that are known for their aromatic and heterocyclic properties. 8-BF-THQ has been used in a wide range of research applications, including in the synthesis of other compounds, as a catalyst in organic synthesis, and as a tool to study the mechanism of action of certain drugs.
Applications De Recherche Scientifique
Synthesis and Transformation in Drug Candidate Development
The compound 8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline has been explored in the field of synthetic chemistry, particularly in the development of potential central nervous system drug candidates. A study by Hargitai et al. (2018) describes the synthesis of similar tetrahydroisoquinoline derivatives. These derivatives are synthesized through various transformations, including fluorine–amine exchange and alkylation reactions, to serve as building blocks in drug development (Hargitai et al., 2018).
Heterocyclisation for Novel Derivatives
Another aspect of research involves the heterocyclisation of tetrahydroquinolines. Marchand et al. (2005) conducted a study on the palladium(II)-catalyzed heterocyclisation of 8-arylethynyl-1,2,3,4-tetrahydroquinolines, leading to the synthesis of dihydropyrroloquinoline derivatives. This process is notable for its good yield and tolerance of various substituents on the tetrahydroquinoline, including bromo and fluoro groups (Marchand et al., 2005).
Photoremoval in Biomolecular Studies
In the field of biomolecular studies, 8-Bromo-7-hydroxyquinoline (a related compound) has been investigated for its potential as a photoremovable protecting group for physiological use. Zhu et al. (2006) describe its efficient photolysis by both one-photon excitation (1PE) and two-photon excitation (2PE), making it a promising candidate for studying cell physiology and regulating the action of biological effectors with light (Zhu et al., 2006).
Metalation and Functionalization
The metalation and functionalization of similar fluoroquinoline derivatives have been a focus area, as demonstrated by Ondi et al. (2005). Their research explores the synthesis of 3-fluoroquinoline derivatives through halogen/metal permutation, followed by carboxylation and reduction processes. This study underscores the versatility and applicability of such compounds in chemical synthesis (Ondi et al., 2005).
Propriétés
IUPAC Name |
8-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h3-4,12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFGRSNUEIGIJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C(C=C2)F)Br)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



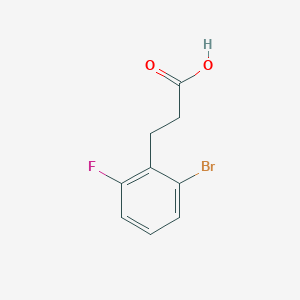
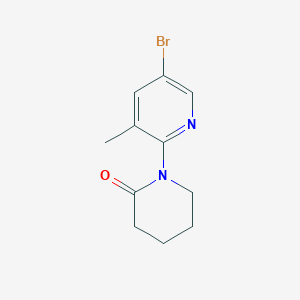
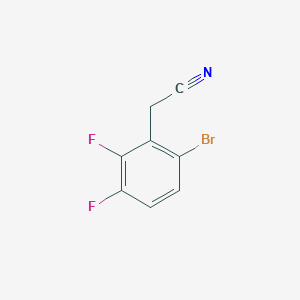
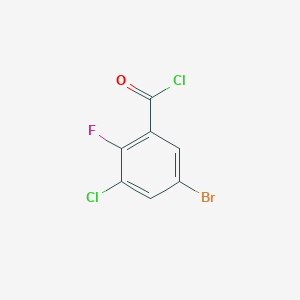
![6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1380767.png)
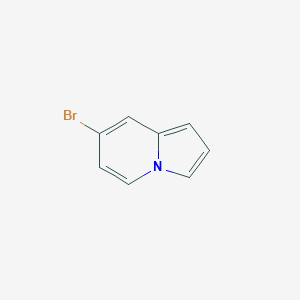



![4-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1380773.png)
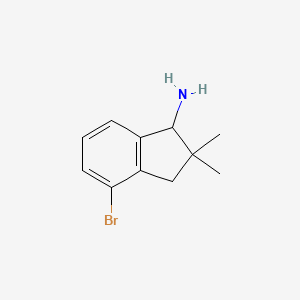

![[3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine](/img/structure/B1380778.png)
